4-(4,5-Dimethylpyrimidin-2-yl)-1-(2-methoxyethyl)piperazin-2-one
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Overview
Description
4-(4,5-Dimethylpyrimidin-2-yl)-1-(2-methoxyethyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a piperazine ring substituted with a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethylpyrimidin-2-yl)-1-(2-methoxyethyl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate diketone and an amidine derivative under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrimidine ring is then subjected to alkylation reactions to introduce the dimethyl groups at the 4 and 5 positions.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Coupling of Pyrimidine and Piperazine Rings: The pyrimidine and piperazine rings are coupled together through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Introduction of the Methoxyethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dimethylpyrimidin-2-yl)-1-(2-methoxyethyl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of azido or thioether derivatives.
Scientific Research Applications
4-(4,5-Dimethylpyrimidin-2-yl)-1-(2-methoxyethyl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethylpyrimidin-2-yl)-1-(2-methoxyethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
4-(4,5-Dimethylpyrimidin-2-yl)-1-(2-methoxyethyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
1-(2-Methoxyethyl)-4-(4-methylpyrimidin-2-yl)piperazine: Similar structure but with a single methyl group on the pyrimidine ring.
4-(4,5-Dimethylpyrimidin-2-yl)piperazine: Lacks the methoxyethyl group.
1-(2-Ethoxyethyl)-4-(4,5-dimethylpyrimidin-2-yl)piperazine: Contains an ethoxyethyl group instead of a methoxyethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4,5-dimethylpyrimidin-2-yl)-1-(2-methoxyethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-10-8-14-13(15-11(10)2)17-5-4-16(6-7-19-3)12(18)9-17/h8H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEGZQSFKZZREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)N2CCN(C(=O)C2)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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